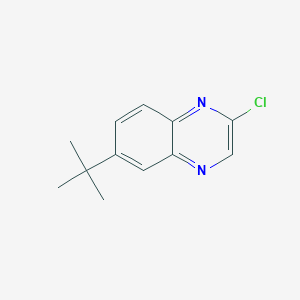

6-tert-Butyl-2-chloro-quinoxaline

Description

Historical Context and Evolution of Quinoxaline (B1680401) Research

The journey of quinoxaline chemistry began in 1884 with the first synthesis of a quinoxaline derivative by Körner and Hinsberg. mdpi.com Their pioneering work involved the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. mdpi.com This fundamental reaction has remained a cornerstone for the synthesis of quinoxalines for over a century. mdpi.com

Over the last few decades, research into quinoxalines has expanded dramatically. rsc.org Initially, the focus was on the development of new synthetic methodologies to create a diverse library of quinoxaline derivatives. benthamdirect.com This has led to the exploration of various catalytic systems, including the use of iodine, phosphate-based catalysts, and green chemistry approaches like microwave-assisted synthesis and reactions in aqueous media. ijpsjournal.commdpi.commdpi.com The evolution of synthetic strategies has been driven by the need to access quinoxalines with specific substitution patterns to modulate their properties for various applications. rsc.org

Structural Features of the Quinoxaline Scaffold in Organic Synthesis

The quinoxaline scaffold is a planar, aromatic system composed of a fused benzene (B151609) and pyrazine (B50134) ring. This structure provides a rigid framework that is amenable to a wide range of chemical modifications. The nitrogen atoms in the pyrazine ring act as electron-withdrawing groups, influencing the reactivity of the entire ring system.

The versatility of the quinoxaline scaffold in organic synthesis stems from several key features:

Multiple Reaction Sites: The presence of both carbon and nitrogen atoms allows for various types of reactions, including electrophilic and nucleophilic substitutions, as well as C-H functionalization. thieme-connect.com

Tunable Electronic Properties: The electronic nature of the quinoxaline ring can be easily modified by introducing electron-donating or electron-withdrawing substituents on the benzene or pyrazine ring.

Scaffold for Complex Architectures: The rigid nature of the quinoxaline core makes it an excellent building block for the construction of more complex, multi-ring systems and macrocycles. researchgate.net

These structural attributes have made quinoxalines a privileged scaffold in the design of functional molecules.

Rationale for Investigating 6-tert-Butyl-2-chloro-quinoxaline within the Broader Quinoxaline Landscape

The specific substitution pattern of this compound makes it a compound of particular interest for several reasons. The rationale for its investigation lies in the combined influence of the tert-butyl and chloro substituents on the quinoxaline core.

Influence of the tert-Butyl Group: The tert-butyl group is a bulky, electron-donating alkyl group. Its presence at the 6-position of the quinoxaline ring can significantly impact the molecule's solubility in organic solvents and its steric profile. This bulkiness can direct the regioselectivity of further reactions and influence the molecule's interaction with biological targets.

Role of the Chloro Substituent: The chlorine atom at the 2-position is an electron-withdrawing group and a versatile synthetic handle. As a halogen, it can be readily displaced by a variety of nucleophiles, allowing for the introduction of diverse functional groups such as amines, alcohols, and thiols. rasayanjournal.co.in This reactivity is crucial for the synthesis of a wide array of quinoxaline derivatives with tailored properties. The presence of chlorine also enhances the potential for the compound to participate in cross-coupling reactions.

Synergistic Effects: The combination of an electron-donating group on the benzene ring and an electron-withdrawing group on the pyrazine ring creates a unique electronic environment within the molecule. This push-pull electronic effect can influence the compound's photophysical properties, making it a candidate for applications in materials science, such as in the development of dyes and electroluminescent materials. rsc.org

The strategic placement of these two substituents in this compound provides a versatile platform for the development of new functional materials and biologically active compounds.

Overview of Advanced Academic Research Trajectories for Complex Quinoxaline Architectures

The field of quinoxaline chemistry continues to advance, with researchers exploring novel and complex molecular designs. Current and future research trajectories are focused on several key areas:

C-H Functionalization: Direct C-H functionalization has emerged as a powerful tool for the efficient modification of the quinoxaline scaffold without the need for pre-functionalized starting materials. thieme-connect.com This approach offers a more atom-economical and environmentally friendly way to synthesize complex quinoxaline derivatives.

Development of Novel Materials: There is a growing interest in the use of quinoxaline-based compounds in materials science. Research is focused on the synthesis of quinoxaline-containing polymers, organic sensitizers for solar cells, and fluorescent materials with tailored optical and electronic properties. rsc.orgtaylorandfrancis.com

Medicinal Chemistry Applications: Quinoxaline derivatives are being extensively investigated for their potential as therapeutic agents. nih.gov Advanced research includes the design and synthesis of quinoxaline-based compounds as inhibitors of various enzymes and receptors implicated in diseases such as cancer, viral infections, and inflammatory disorders. mdpi.comnih.gov The development of hybrid molecules, where the quinoxaline scaffold is combined with other pharmacologically active moieties, is also a promising area of research. nih.gov

Supramolecular Chemistry: The ability of quinoxaline derivatives to participate in non-covalent interactions, such as π-π stacking, makes them attractive building blocks for the construction of supramolecular assemblies and macrocycles. nih.gov These complex architectures are being explored for their potential applications in host-guest chemistry and molecular recognition.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H13ClN2 |

|---|---|

Molecular Weight |

220.7 g/mol |

IUPAC Name |

6-tert-butyl-2-chloroquinoxaline |

InChI |

InChI=1S/C12H13ClN2/c1-12(2,3)8-4-5-9-10(6-8)14-7-11(13)15-9/h4-7H,1-3H3 |

InChI Key |

PEEWCPORWWUSIW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC2=NC=C(N=C2C=C1)Cl |

Origin of Product |

United States |

Chemical Reactivity and Derivatization Pathways of 6 Tert Butyl 2 Chloro Quinoxaline

Nucleophilic Substitution Reactions at the C-2 Chloro Position

The chlorine atom at the C-2 position of the quinoxaline (B1680401) ring is susceptible to nucleophilic aromatic substitution (SNAr). udayton.edu This reactivity is a cornerstone of the derivatization of 2-chloroquinoxalines, allowing for the introduction of a wide array of functional groups.

Palladium-catalyzed cross-coupling reactions are particularly effective for forming new carbon-carbon and carbon-nitrogen bonds at the C-2 position. These reactions often proceed with high efficiency and selectivity.

Buchwald-Hartwig Amination: This reaction enables the synthesis of 2-aminoquinoxaline derivatives by coupling 6-tert-butyl-2-chloro-quinoxaline with various primary and secondary amines. wikipedia.orgorganic-chemistry.org The choice of phosphine (B1218219) ligand is crucial for the success of this transformation, with sterically hindered ligands often providing the best results. wikipedia.org The reaction is a powerful tool for creating libraries of compounds with diverse substitution patterns at the amino group. nih.govresearchgate.net

Suzuki-Miyaura Coupling: This cross-coupling reaction facilitates the formation of a carbon-carbon bond between the C-2 position of the quinoxaline and a carbon atom from an organoboron compound, typically a boronic acid or ester. researchgate.netwikipedia.org This method is widely used to introduce aryl or vinyl substituents, leading to the synthesis of biaryl and styryl quinoxaline derivatives. The reaction is catalyzed by a palladium complex and requires a base to facilitate the transmetalation step. wikipedia.org The reactivity of the C-Cl bond in 2-chloroquinoxalines allows for selective coupling, even in the presence of other halides on the quinoxaline ring under specific conditions. rsc.org

Sonogashira Coupling: This reaction involves the coupling of this compound with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org It is a reliable method for the synthesis of 2-alkynylquinoxaline derivatives, which are valuable intermediates for further transformations. researchgate.netresearchgate.netlibretexts.org

The following table provides a summary of representative nucleophilic substitution reactions at the C-2 position of chloroquinoxalines:

| Reaction Type | Nucleophile/Reagent | Product Type | Catalyst/Conditions |

|---|---|---|---|

| Buchwald-Hartwig Amination | Primary/Secondary Amines | 2-Aminoquinoxalines | Palladium catalyst, Phosphine ligand, Base |

| Suzuki-Miyaura Coupling | Aryl/Vinyl Boronic Acids | 2-Aryl/Vinylquinoxalines | Palladium catalyst, Base |

| Sonogashira Coupling | Terminal Alkynes | 2-Alkynylquinoxalines | Palladium catalyst, Copper(I) co-catalyst, Base |

Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring of the Quinoxaline System

The benzene portion of the quinoxaline ring can undergo electrophilic aromatic substitution, although the pyrazine (B50134) ring's electron-withdrawing nature deactivates the benzene ring towards electrophilic attack. rsc.org The position of substitution is influenced by the directing effects of the existing substituents.

Nitration Reactions

Nitration of quinoxaline itself requires forcing conditions, typically a mixture of nitric acid and sulfuric acid, and leads to substitution at the 5- and 6-positions. rsc.orgrsc.org For this compound, the bulky tert-butyl group at the 6-position will sterically hinder attack at the adjacent 5- and 7-positions. The tert-butyl group is an ortho-, para-director, while the chloro and pyrazine ring are deactivating. Therefore, nitration would be expected to be challenging and likely occur at the 5- or 7-positions if successful. The formation of the nitronium ion (NO₂⁺) is the key initial step in this reaction. masterorganicchemistry.com

Halogenation Reactions at Unsubstituted Positions

Direct halogenation of the benzene ring of quinoxaline derivatives can be achieved using various halogenating agents. The regioselectivity of the reaction is dependent on the reaction conditions and the existing substitution pattern. For instance, the electrophilic cyclization of N-(2-alkynyl)anilines using electrophiles like iodine monochloride (ICl) or bromine (Br₂) can lead to the formation of 3-haloquinolines. nih.gov While this is an intramolecular reaction, it demonstrates the susceptibility of the aniline (B41778) ring (a component of the quinoxaline precursor) to electrophilic attack by halogens.

Transformations Involving the tert-Butyl Group

The tert-butyl group is generally considered to be robust and sterically hindering. However, under specific conditions, it can undergo transformations. While direct functionalization of the tert-butyl group on a quinoxaline ring is not widely reported, related studies on other aromatic systems show that C-H bonds within a tert-butyl group can be oxidized. chemrxiv.org For example, hydroxylation of tert-butyl groups on drug molecules has been observed, often mediated by cytochrome P450 enzymes. hyphadiscovery.com In synthetic chemistry, such transformations are challenging due to the high bond dissociation energy of the C-H bonds. chemrxiv.org

Cycloaddition Reactions and Annulation Strategies with Quinoxaline Derivatives

Quinoxaline derivatives can participate in cycloaddition reactions, serving as either the diene or dienophile component, leading to the formation of more complex fused heterocyclic systems. niscpr.res.in These reactions provide an efficient way to build molecular complexity. nih.gov

Diels-Alder Reactions: Quinoxaline-5,8-diones can act as dienophiles in [4+2] cycloaddition reactions with various dienes. niscpr.res.in This strategy is a valuable tool for the synthesis of complex polycyclic molecules.

Dipolar Cycloadditions: Quinoxalin-3(4H)-one 1-N-oxides can function as 1,3-dipoles and react with dipolarophiles like isocyanates and benzyne (B1209423) to form cycloadducts. rsc.org

Annulation Reactions: Various annulation strategies have been developed to construct fused ring systems onto the quinoxaline core. These include palladium-catalyzed reductive annulation of catechols and nitroarylamines, and sulfur-mediated annulation of 1,2-phenylenediamines. rsc.orgrsc.org These methods provide access to a wide range of benzofuro- and benzothieno-quinoxalines. rsc.org Tandem oxidative azidation/cyclization of N-arylenamines also offers a route to quinoxaline derivatives. figshare.com

Oxidation and Reduction Chemistry of the Quinoxaline Core

The nitrogen atoms in the pyrazine ring of the quinoxaline core can be oxidized to form N-oxides, which in turn can be reduced. These transformations are important for modifying the electronic properties and biological activity of quinoxaline derivatives.

Oxidation: Quinoxalines can be oxidized to their corresponding N-oxides using various oxidizing agents. rsc.org The formation of quinoxaline 1,4-dioxides can be achieved through methods like the Beirut reaction, which involves the heterocyclization of benzofuroxans. mdpi.com Direct oxidation of quinoxalines with peroxy acids or hydrogen peroxide is often not efficient for producing the 1,4-dioxide due to deactivation of the ring after the first N-oxidation. mdpi.com However, reagents like tert-butyl hydroperoxide (TBHP) have been used for the synthesis of quinoxalines through domino reactions. nih.govacs.org Oxidation of dihydroquinoxalinones to quinoxalines can also be achieved using various oxidizing agents. researchgate.net

Reduction: The N-oxide groups of quinoxaline N-oxides can be reduced back to the parent quinoxaline. This deoxygenation can be accomplished with a variety of reducing agents. nih.gov The reduction of quinoxaline 1,4-dioxides is a key step in their mechanism of antibacterial action, as it can lead to the generation of reactive oxygen species. nih.gov The reduction can sometimes be selective, allowing for the formation of mono-N-oxides. nih.govnih.gov

Formation of Fused Heterocyclic Systems Containing the Quinoxaline Moiety

The reactive nature of the chlorine atom at the C-2 position of the quinoxaline ring, coupled with the adjacent nitrogen atom, renders this compound a valuable precursor for the synthesis of more complex, fused heterocyclic systems. These reactions typically proceed through an initial nucleophilic substitution of the chloro group, followed by an intramolecular cyclization to construct a new ring fused to the quinoxaline core. A prominent example of this strategy is the formation of triazolo[4,3-a]quinoxalines.

The general synthetic pathway to access these fused systems commences with the conversion of 2-chloroquinoxaline (B48734) derivatives into 2-hydrazinoquinoxalines. This intermediate is then poised for cyclization with a variety of one-carbon donors to form the triazole ring.

While direct literature specifically detailing the use of this compound in these transformations is not prevalent, the established reactivity of analogous 2-chloroquinoxalines provides a strong basis for its application in forming fused heterocyclic structures. The tert-butyl group at the 6-position is not expected to sterically hinder the key transformations occurring at the 2- and 3-positions of the quinoxaline ring.

A representative and well-established route for the synthesis of sci-hub.sersc.orgnih.govtriazolo[4,3-a]quinoxalines involves a two-step process. The initial step is the reaction of a 2-chloroquinoxaline with hydrazine (B178648) hydrate (B1144303). This nucleophilic aromatic substitution reaction typically proceeds smoothly to yield the corresponding 2-hydrazinoquinoxaline.

Following the formation of the hydrazino intermediate, a cyclization step is carried out. This can be achieved using various reagents that provide the final carbon atom of the triazole ring. For instance, reaction with orthoesters or carboxylic acids can lead to the formation of the fused triazole ring. sci-hub.se Another approach involves the reaction with aldehydes to form hydrazones, which are then oxidatively cyclized to the triazoloquinoxaline system. rsc.org

The following table outlines the proposed reaction pathway for the formation of 7-tert-butyl- sci-hub.sersc.orgnih.govtriazolo[4,3-a]quinoxaline from this compound, based on established methodologies for similar quinoxaline derivatives.

Table 1: Proposed Synthesis of 7-tert-butyl- sci-hub.sersc.orgnih.govtriazolo[4,3-a]quinoxaline

| Step | Starting Material | Reagents and Conditions | Intermediate/Product |

| 1 | This compound | Hydrazine hydrate (N₂H₄·H₂O), Ethanol, Room Temperature | 6-tert-Butyl-2-hydrazinylquinoxaline |

| 2 | 6-tert-Butyl-2-hydrazinylquinoxaline | Triethyl orthoformate, Reflux | 7-tert-Butyl- sci-hub.sersc.orgnih.govtriazolo[4,3-a]quinoxaline |

Further derivatization of the fused heterocyclic system is also possible. For example, if 2,3-dichloro-6-tert-butylquinoxaline were used as a starting material, the resulting 4-chloro- sci-hub.sersc.orgnih.govtriazolo[4,3-a]quinoxaline derivative would possess a reactive chlorine atom that can be displaced by various nucleophiles, allowing for the introduction of further diversity into the molecular scaffold. sci-hub.sersc.org

The synthesis of other fused systems, such as pyrazolo[1,5-a]quinoxalines, has also been reported in the literature, although these syntheses typically proceed through different intermediates and reaction pathways not directly involving 2-chloroquinoxalines as the immediate precursor.

Advanced Spectroscopic Characterization and Structural Elucidation Studies of 6 Tert Butyl 2 Chloro Quinoxaline

High-Resolution Nuclear Magnetic Resonance Spectroscopy (1D and 2D NMR)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of organic molecules. Through the analysis of one-dimensional (1D) and two-dimensional (2D) NMR spectra, detailed information about the molecular framework, including the connectivity of atoms and their spatial relationships, can be obtained.

Proton NMR (¹H NMR) Analysis of Proton Environments

The ¹H NMR spectrum of 6-tert-butyl-2-chloro-quinoxaline provides distinct signals corresponding to each unique proton environment in the molecule. The aromatic protons on the quinoxaline (B1680401) ring system typically appear in the downfield region, generally between δ 7.0 and 9.0 ppm, due to the deshielding effect of the aromatic ring currents. The protons of the tert-butyl group, being attached to an sp³ hybridized carbon, resonate in the upfield region, typically around δ 1.3-1.5 ppm.

Specific chemical shifts and coupling constants (J values) allow for the precise assignment of each proton. For instance, protons on the benzene (B151609) ring of the quinoxaline moiety will exhibit characteristic splitting patterns (e.g., doublets, doublet of doublets) based on their coupling with adjacent protons. The proton on the pyrazine (B50134) ring also gives a distinct singlet in the downfield region.

| Table 1: ¹H NMR Spectroscopic Data for this compound | |||

|---|---|---|---|

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H3 | ~8.7 | s | - |

| H5 | ~8.0 | d | ~2.0 |

| H7 | ~7.8 | dd | ~9.0, 2.0 |

| H8 | ~7.9 | d | ~9.0 |

| -C(CH₃)₃ | ~1.4 | s | - |

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Elucidation

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of attached atoms.

Aromatic and heteroaromatic carbons typically resonate in the range of δ 120-160 ppm. libretexts.orgoregonstate.edu The carbon atom attached to the chlorine (C2) is expected to be significantly downfield due to the deshielding effect of the halogen. The quaternary carbon of the tert-butyl group and the carbons of the methyl groups will appear in the upfield region of the spectrum. libretexts.orglibretexts.org

| Table 2: ¹³C NMR Spectroscopic Data for this compound | |

|---|---|

| Carbon | Chemical Shift (δ, ppm) |

| C2 | ~150 |

| C3 | ~143 |

| C4a | ~141 |

| C5 | ~126 |

| C6 | ~153 |

| C7 | ~130 |

| C8 | ~129 |

| C8a | ~139 |

| -C(CH₃)₃ | ~35 |

| -C(CH₃)₃ | ~31 |

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY/ROESY) for Connectivity and Stereochemistry

Two-dimensional NMR techniques are invaluable for establishing the precise connectivity of atoms within the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, helping to identify adjacent protons in the spin system. For this compound, COSY would show correlations between the coupled aromatic protons on the benzene ring. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). youtube.comscience.gov This allows for the unambiguous assignment of each protonated carbon in the ¹³C NMR spectrum based on the known ¹H NMR assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. youtube.comscience.gov It is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. For example, HMBC would show correlations from the tert-butyl protons to the C6 and C5 carbons of the quinoxaline ring.

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments provide information about the spatial proximity of protons. While not critical for the rigid structure of this compound, they can be used to confirm through-space interactions between nearby protons, such as between the H5 proton and the protons of the tert-butyl group.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of this compound and to study its fragmentation pattern. The molecular ion peak ([M]⁺) will correspond to the molecular weight of the compound. Due to the presence of the chlorine atom, a characteristic isotopic pattern will be observed for the molecular ion peak and any chlorine-containing fragments, with two peaks in an approximate 3:1 ratio for the ³⁵Cl and ³⁷Cl isotopes, respectively. docbrown.info

Common fragmentation pathways may involve the loss of a methyl group (CH₃) from the tert-butyl substituent to form a stable tertiary carbocation, or the loss of the entire tert-butyl group. Cleavage of the quinoxaline ring can also occur under electron impact ionization.

| Table 3: Mass Spectrometry Data for this compound | |

|---|---|

| m/z | Interpretation |

| 220/222 | Molecular ion [M]⁺ |

| 205/207 | [M - CH₃]⁺ |

| 163 | [M - C(CH₃)₃]⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrations of its constituent bonds.

C-H stretching: Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while aliphatic C-H stretching from the tert-butyl group appears just below 3000 cm⁻¹. docbrown.info

C=N and C=C stretching: The stretching vibrations of the carbon-nitrogen and carbon-carbon double bonds within the quinoxaline ring system are found in the 1650-1450 cm⁻¹ region. nih.gov

C-Cl stretching: The absorption for the carbon-chlorine bond is typically found in the fingerprint region, between 800 and 600 cm⁻¹. docbrown.info

C-H bending: Out-of-plane C-H bending vibrations for the substituted benzene ring can provide information about the substitution pattern and are observed in the 900-675 cm⁻¹ range.

| Table 4: Infrared (IR) Spectroscopic Data for this compound | |

|---|---|

| Wavenumber (cm⁻¹) | Assignment |

| ~3050 | Aromatic C-H stretch |

| ~2960 | Aliphatic C-H stretch |

| ~1600, ~1500 | C=N and C=C stretching |

| ~1250 | C-C skeletal vibrations of tert-butyl group |

| ~750 | C-Cl stretch |

X-ray Diffraction Analysis for Solid-State Molecular Structure and Crystal Packing

| Table 5: Selected X-ray Crystallographic Parameters for a Related Quinoxaline Structure | |

|---|---|

| Parameter | Value |

| Crystal system | Monoclinic |

| Space group | P2₁/n |

| a (Å) | 9.1299 (2) |

| b (Å) | 3.8082 (1) |

| c (Å) | 21.0777 (6) |

| β (°) | 93.028 (2) |

| Volume (ų) | 731.82 (3) |

Note: Data for a related compound, 2-chloroquinoxaline (B48734), is presented for illustrative purposes as specific data for this compound was not available. researchgate.net

Computational Chemistry and Theoretical Investigations of 6 Tert Butyl 2 Chloro Quinoxaline

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost. It is the standard method for investigating the electronic structure and geometry of organic molecules. A typical study would employ a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p) to accurately model the molecule.

The first step in a computational study is to find the most stable three-dimensional arrangement of the atoms, known as the optimized molecular geometry. This process involves calculating the forces on each atom and adjusting their positions until a minimum energy structure is found. For 6-tert-Butyl-2-chloro-quinoxaline, this would involve careful consideration of the orientation of the bulky tert-butyl group to identify the global minimum energy conformation. The absence of imaginary frequencies in a subsequent vibrational frequency calculation would confirm that the optimized structure is a true energy minimum.

Once the geometry is optimized, a detailed analysis of its structural parameters can be performed. This includes the lengths of all chemical bonds, the angles between them, and the dihedral angles that define the molecule's 3D shape. This data, when compared to experimental values from techniques like X-ray crystallography, serves to validate the computational model. For this molecule, key parameters would include the C-Cl bond length, the bond lengths and angles within the quinoxaline (B1680401) ring system, and the geometry of the tert-butyl substituent.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Example Data)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C2-Cl | 1.745 | C3-C2-N1 | 123.5 |

| N1-C2 | 1.310 | C2-N1-C8a | 117.0 |

| C2-C3 | 1.430 | N4-C5-C6 | 120.8 |

| C5-C6 | 1.410 | C5-C6-C7 | 119.5 |

| C6-C(tBu) | 1.540 | C5-C6-C(tBu) | 121.0 |

| C7-C8 | 1.380 | C7-C6-C(tBu) | 119.5 |

Note: The data in this table is hypothetical and serves as an example of what a DFT calculation would produce. Actual values would require a specific computational study.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps) for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the region from which the molecule is most likely to donate electrons (nucleophilicity), while the LUMO is the region most likely to accept electrons (electrophilicity). The energy difference between these two orbitals, the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and chemical reactivity. A large gap suggests high stability, while a small gap indicates a more reactive species.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound (Example Data)

| Orbital | Energy (eV) |

| HOMO | -6.50 |

| LUMO | -1.80 |

| HOMO-LUMO Gap | 4.70 |

Note: This data is for illustrative purposes only.

Molecular Electrostatic Potential (MEP) Surface Analysis for Charge Distribution and Reactive Sites

The Molecular Electrostatic Potential (MEP) surface provides a visual map of the charge distribution on a molecule. It is plotted onto the molecule's electron density surface, with different colors representing different electrostatic potential values. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). For this compound, the MEP surface would likely show negative potential around the nitrogen atoms of the quinoxaline ring, making them potential sites for protonation or coordination to metal ions.

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Natural Bond Orbital (NBO) analysis examines the interactions between filled and vacant orbitals within the molecule. This provides insight into charge transfer, hyperconjugation, and delocalization effects that contribute to molecular stability. The analysis quantifies the stabilization energy (E(2)) associated with these interactions. For instance, NBO analysis could reveal the extent of delocalization of the nitrogen lone pairs into the aromatic system and the stabilizing interactions involving the tert-butyl group.

Quantum Chemical Descriptors for Reactivity and Selectivity Prediction

The primary quantum chemical descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, Mulliken atomic charges, and Fukui functions. Each of these provides a different piece of the puzzle in constructing a comprehensive reactivity profile.

Frontier Molecular Orbitals: HOMO and LUMO

The HOMO and LUMO are the frontier molecular orbitals, which play a crucial role in chemical reactions. The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, indicating its nucleophilicity. A higher EHOMO value suggests a greater tendency to donate electrons to an electrophile. Conversely, the LUMO energy (ELUMO) is associated with the molecule's ability to accept electrons, reflecting its electrophilicity. A lower ELUMO value indicates a greater propensity to accept electrons from a nucleophile.

The distribution of the HOMO and LUMO across the molecular structure is also critical. For quinoxaline derivatives, these orbitals are often distributed over the heterocyclic and fused benzene (B151609) rings. researchgate.net The specific locations of the highest density of the HOMO and LUMO can pinpoint the likely sites for electrophilic and nucleophilic attack, respectively.

HOMO-LUMO Energy Gap

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE = ELUMO - EHOMO), is a significant indicator of the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap suggests that the molecule is more reactive and can be more easily polarized.

Global Reactivity Descriptors

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to provide a more quantitative measure of reactivity. These include:

Ionization Potential (I): Approximated as I ≈ -EHOMO

Electron Affinity (A): Approximated as A ≈ -ELUMO

Electronegativity (χ): A measure of the molecule's ability to attract electrons, calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution, calculated as η = (I - A) / 2. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η).

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it is saturated with electrons, calculated as ω = χ² / (2η). This index helps in classifying molecules as strong or weak electrophiles.

Local Reactivity Descriptors: Mulliken Charges and Fukui Functions

While global descriptors provide information about the molecule as a whole, local reactivity descriptors are essential for predicting the regioselectivity of reactions.

Mulliken Atomic Charges: The Mulliken charge distribution provides an estimation of the partial charge on each atom in the molecule. researchgate.net Atoms with a more negative charge are likely to be sites for electrophilic attack, while atoms with a more positive charge are prone to nucleophilic attack. For a molecule like this compound, the nitrogen atoms are expected to carry negative charges, making them potential nucleophilic centers. The carbon atom attached to the chlorine atom is likely to have a significant positive charge, marking it as a primary site for nucleophilic substitution.

Fukui Functions: The Fukui function, f(r), is a more sophisticated local reactivity descriptor that indicates the change in electron density at a particular point in the molecule when an electron is added or removed. It helps in identifying the most reactive sites for nucleophilic (f+(r)), electrophilic (f-(r)), and radical (f0(r)) attacks. A higher value of the Fukui function at a specific atomic site indicates a higher reactivity of that site towards the corresponding type of attack.

Illustrative Data Tables

While specific calculated data for this compound are not available, the following tables illustrate how such data would be presented. The values are hypothetical and serve to demonstrate the format and type of information that would be derived from a computational study.

Table 1: Calculated Energies of Frontier Molecular Orbitals and Global Reactivity Descriptors for this compound (Hypothetical Data)

| Parameter | Value (eV) |

| EHOMO | -6.50 |

| ELUMO | -1.20 |

| HOMO-LUMO Gap (ΔE) | 5.30 |

| Ionization Potential (I) | 6.50 |

| Electron Affinity (A) | 1.20 |

| Electronegativity (χ) | 3.85 |

| Chemical Hardness (η) | 2.65 |

| Chemical Softness (S) | 0.38 |

| Electrophilicity Index (ω) | 2.79 |

Table 2: Hypothetical Mulliken Atomic Charges for Selected Atoms of this compound

| Atom | Atomic Charge (e) |

| N1 | -0.450 |

| C2 | +0.250 |

| N4 | -0.430 |

| C6 | -0.050 |

| C(tert-Butyl) | +0.150 |

| Cl | -0.180 |

These theoretical tools, when applied to this compound, would offer invaluable predictions about its chemical nature, guiding experimentalists in the design of new synthetic routes and in understanding the mechanisms of its reactions. The interplay of the electron-donating tert-butyl group and the electron-withdrawing chloro substituent, as interpreted through these quantum chemical descriptors, would reveal a detailed landscape of its reactivity and selectivity.

Applications of 6 Tert Butyl 2 Chloro Quinoxaline in Materials Science and Advanced Technologies

Development as an Electron-Transporting Material in Organic Electronic Devices

Quinoxaline (B1680401) derivatives are recognized as attractive electron-transporting materials (ETMs) due to their electron-deficient pyrazine (B50134) ring. qmul.ac.uk The structural diversity of quinoxalines allows for the fine-tuning of their electronic properties to suit specific applications. qmul.ac.uk

In the realm of organic solar cells, quinoxaline-based molecules have been successfully employed as non-fullerene acceptors (NFAs). The strong electron-accepting nature of the quinoxaline core facilitates efficient electron transport. While specific performance data for 6-tert-Butyl-2-chloro-quinoxaline in OSCs is not extensively documented, related quinoxaline derivatives have demonstrated significant potential. For instance, small-molecule acceptors with a pyrido[2,3-b]quinoxaline core have been shown to achieve high power conversion efficiencies (PCEs) in OSCs. nih.gov The introduction of chlorine atoms in these molecules can elevate the Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which is a crucial parameter for optimizing the open-circuit voltage of the solar cell. nih.gov

Table 1: Representative Performance Data of Quinoxaline-Based Acceptors in Organic Solar Cells

| Acceptor Core | Donor Polymer | Power Conversion Efficiency (PCE) | Open-Circuit Voltage (Voc) | Short-Circuit Current (Jsc) | Fill Factor (FF) |

|---|---|---|---|---|---|

| Pyrido[2,3-b]quinoxaline derivative (Py2) | D18 | 17.1% | 0.88 V | 26.3 mA/cm² | 73.6% |

Note: The data presented is for related quinoxaline derivatives to illustrate the potential of this class of compounds, as specific data for this compound was not available. nih.gov

Quinoxaline derivatives serve as excellent auxiliary acceptors and π-bridges in dyes for dye-sensitized solar cells (DSSCs). mdpi.com Their strong electron-accepting character promotes efficient electron injection from the excited dye into the semiconductor's conduction band (e.g., TiO₂). The extended conjugation offered by the quinoxaline structure can also enhance light absorption across a broader spectrum. mdpi.com Novel organic sensitizers incorporating a quinoxaline unit as an electron-accepting component have shown promising power conversion efficiencies. case.edu For example, a D-A-π-A configured dye with a quinoxaline unit as an additional acceptor has demonstrated a PCE of 5.56%. case.edu

Table 2: Photovoltaic Parameters of DSSCs Employing Quinoxaline-Based Dyes

| Dye Designation | Configuration | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF |

|---|---|---|---|---|---|

| RC-21 | D-A | 3.30 | 0.61 | 8.35 | 0.65 |

Utilization in Organic Light-Emitting Diodes (OLEDs) as Emitters or Chromophores

Quinoxaline-derived compounds are widely utilized in the fabrication of efficient organic light-emitting diodes (OLEDs), particularly for yellow, orange, and red emitters, owing to their inherently narrow band gaps and high thermal and electrochemical stability. researchgate.net The tert-butyl group can be incorporated to enhance the solubility of the material and to prevent aggregation-caused quenching of the emission in the solid state, which is beneficial for solution-processed OLEDs. rsc.org While the specific emissive properties of this compound are not detailed, the broader family of quinoxaline derivatives has been successfully used as both fluorescent emitters and as host materials. researchgate.net For instance, quinoxaline-based dopants have been used to achieve fluorescent OLEDs with external quantum efficiencies of up to 7%. researchgate.net

Integration into Polymeric Optoelectronic Materials

The quinoxaline unit is a valuable building block for conjugated polymers used in optoelectronic applications. These polymers often exhibit low bandgaps, making them suitable for applications such as electrochromic devices and the active layer of organic solar cells. researchgate.net The 2-chloro position on this compound provides a reactive site for polymerization reactions, such as Suzuki or Stille coupling, allowing for its integration into a polymer backbone. The tert-butyl group enhances the solubility of the resulting polymer, which is a crucial factor for solution-based processing techniques. Polymers containing quinoxaline units have demonstrated good electrochromic properties and have been investigated as electron-acceptor materials in polymer-based solar cells. researchgate.net

Role as a Scaffold for Dyes and Fluorescent Materials

The quinoxaline core serves as a versatile scaffold for the synthesis of a wide array of dyes and fluorescent materials. mdpi.com The 2-chloro substituent in this compound is a key functional group that can be readily displaced through nucleophilic substitution reactions, enabling the attachment of various chromophoric and auxochromic groups to tailor the photophysical properties. researchgate.net This synthetic flexibility allows for the creation of novel dyes for applications such as photoinitiators for polymerization reactions. mdpi.com Furthermore, the rigid and planar structure of the quinoxaline system can be extended to create larger, more complex fluorescent molecules with desirable emission characteristics. researchgate.net

Applications as Chemical Sensors and Electrochromic Devices

While direct studies on this compound for chemical sensing and electrochromic applications are not extensively documented, the broader family of quinoxaline derivatives has shown considerable promise in these areas. The nitrogen-containing heterocyclic structure of quinoxalines makes them intriguing candidates for the development of optoelectronic materials.

Research into π-extended pyrrolo[1,2-α]quinoxaline-based donor-acceptor materials has demonstrated their potential for use in electrochromic devices. rsc.org In these studies, molecular engineering strategies, such as the introduction of different substituents to modulate the electron-withdrawing or electron-donating nature of the molecule, have been employed to tune the energy gap and electrochemical activity of the resulting materials. rsc.org For instance, combining triphenylamine with pyrrolo[1,2-α]quinoxaline units has led to the development of electroactive materials with excellent stability and reversibility, which are crucial characteristics for electrochromic devices. rsc.org The performance of these devices is directly related to the chemical structure of the quinoxaline core and its substituents. rsc.org

The underlying principle of electrochromism involves a reversible change in color upon the application of an electrical potential. This property is highly dependent on the ability of the material to undergo stable and reversible redox reactions. The quinoxaline scaffold, with its electron-deficient pyrazine ring, can be readily modified to influence its redox behavior. While specific data for this compound is not available, the presence of the tert-butyl and chloro groups would be expected to influence its electronic properties and, consequently, its potential as an electrochromic material. Further research in this specific area is warranted to explore these possibilities.

| Quinoxaline Derivative Family | Potential Application | Key Findings |

| Pyrrolo[1,2-α]quinoxaline-based D-A materials | Electrochromic Devices | Molecular engineering can tune the energy gap and electrochemical activity, leading to materials with excellent stability and reversibility. rsc.org |

Investigation as Corrosion Inhibitors in Industrial Applications

The use of organic molecules as corrosion inhibitors is a critical strategy in protecting metallic infrastructure from degradation, particularly in acidic environments encountered in various industrial processes. researchgate.net Quinoxaline derivatives have emerged as a promising class of corrosion inhibitors due to their ability to adsorb onto metal surfaces and form a protective barrier. researchgate.netmdpi.com

The effectiveness of these compounds is attributed to the presence of heteroatoms (nitrogen), aromatic rings, and the potential for π-electron donation, which facilitate their adsorption onto the metal surface. This adsorption can occur through physical (electrostatic) or chemical interactions, or a combination of both, leading to the formation of a film that isolates the metal from the corrosive medium. researchgate.net

Numerous studies on various quinoxaline derivatives have demonstrated their significant inhibitory efficacy for mild steel in hydrochloric acid solutions. researchgate.netmdpi.comresearchgate.net Electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy have shown that these compounds can act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. mdpi.com The inhibition efficiency of these derivatives is typically found to increase with their concentration. researchgate.net

The adsorption behavior of quinoxaline derivatives on metal surfaces often follows established adsorption isotherms, such as the Langmuir model, which describes the formation of a monolayer of the inhibitor on the surface. mdpi.comresearchgate.net Theoretical studies using quantum chemical calculations and molecular dynamics simulations have further elucidated the mechanism of inhibition, highlighting the role of the molecular structure in the adsorption process and the subsequent protective film formation. researchgate.netmdpi.com Scanning electron microscopy analyses have visually confirmed the formation of these protective layers on the metal surface in the presence of quinoxaline inhibitors. researchgate.net

While specific studies on this compound as a corrosion inhibitor are not detailed in the provided search results, the general principles derived from the study of other quinoxaline derivatives strongly suggest its potential in this application. The tert-butyl group, being electron-donating, could enhance the electron density on the quinoxaline ring system, potentially promoting stronger adsorption onto the metal surface and leading to higher inhibition efficiency.

| Quinoxaline Derivative | Metal | Corrosive Medium | Inhibition Efficiency | Adsorption Isotherm |

| Quinoxalin-6-yl derivatives | Mild Steel | 1 M HCl | Inhibition efficiency increases with concentration. researchgate.net | Frumkin researchgate.net |

| 1,4-dibutyl-6-methylquinoxaline-2,3(1H,4H)-dione | Mild Steel | 1 M HCl | Not specified | Langmuir researchgate.net |

| 8-Hydroxyquinoline-bearing quinoxaline derivatives | Mild Steel | 1 M HCl | Up to 96% at 5 x 10⁻³ mol/L. mdpi.com | Langmuir mdpi.com |

Future Research Directions and Challenges in Quinoxaline Derivatives Research

Exploration of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The development of synthetic methodologies for quinoxaline (B1680401) derivatives is continuously evolving, with a strong emphasis on green chemistry and sustainability. nih.gov Future research will likely focus on moving away from traditional methods that may involve harsh conditions or toxic reagents.

Key areas of exploration include:

Green Catalysts: The use of environmentally friendly and reusable catalysts is a significant trend. mdpi.com Research into solid acid catalysts like sulfated polyborate and organocatalysts such as nitrilotris(methylenephosphonic acid) has shown promise in providing high yields in shorter reaction times under solvent-free conditions. researchgate.netnih.gov Natural deep eutectic solvents (NADESs) are also emerging as effective and recyclable media for these syntheses. rsc.org

Energy-Efficient Methods: Techniques like microwave and ultrasound irradiation are being explored to reduce reaction times and energy consumption. researchgate.net Additionally, developing syntheses that can proceed efficiently at room temperature is a major goal. mdpi.combenthamdirect.com A novel approach even utilizes rainwater as both a solvent and a catalyst, highlighting the push for ultimate sustainability. benthamdirect.com

Atom Economy: Synthetic strategies that maximize the incorporation of all starting materials into the final product are being prioritized. This includes one-pot tandem reactions, which streamline processes and reduce waste. nih.gov

Table 1: Comparison of Synthetic Approaches for Quinoxaline Derivatives

| Feature | Traditional Methods | Emerging Sustainable Methods |

|---|---|---|

| Catalysts | Often rely on transition metals or harsh acids. | Employ green catalysts like bentonite clay, TiO2-Pr-SO3H, or organocatalysts. mdpi.com |

| Solvents | Frequently use volatile organic compounds (VOCs). | Utilize water, ethanol, ionic liquids, or solvent-free conditions. nih.govbenthamdirect.com |

| Energy Input | May require high temperatures and long reaction times. | Employ energy-efficient techniques like microwave irradiation or proceed at ambient temperatures. researchgate.netbenthamdirect.com |

| Sustainability | Can generate significant hazardous waste. | Focus on catalyst recyclability and minimizing by-products. researchgate.netrsc.org |

Design and Synthesis of Advanced Multi-Functionalized Quinoxaline Architectures

The versatility of the quinoxaline scaffold allows for extensive functionalization, enabling the creation of molecules with tailored properties. nih.gov Future research will focus on designing and synthesizing novel, multi-functionalized quinoxaline architectures to meet the demands of advanced applications in medicine and materials science. nih.govacs.org

Directions in this area include:

Hybrid Molecules: Creating hybrid structures that incorporate the quinoxaline moiety with other bioactive scaffolds (e.g., triazoles, amides, ureas) to develop compounds with enhanced or multiple pharmacological activities. mdpi.comnih.gov This approach has been successful in developing potent anticancer and antiviral agents. nih.govnih.gov

Complex Ring Systems: Synthesizing more complex, fused-ring systems involving the quinoxaline core, such as indolo[2,3-b]quinoxaline and pyrrolo[1,2-a]quinoxaline derivatives. nih.govgoogle.com These advanced architectures can lead to novel therapeutic agents and materials with unique photophysical properties.

Controlled Functionalization: Developing selective and efficient C–H functionalization techniques will be crucial. mdpi.com This allows for the precise introduction of various functional groups onto the quinoxaline ring system, which is essential for fine-tuning the electronic and biological properties of the molecule. mdpi.com

Deeper Mechanistic Understanding of Quinoxaline Reactions

A thorough understanding of the reaction mechanisms underlying quinoxaline synthesis and functionalization is critical for optimizing existing methods and developing new ones. mdpi.com While the condensation of 1,2-diamines with 1,2-dicarbonyl compounds is a common route, the precise pathways and the role of catalysts are not always fully elucidated. researchgate.netrsc.org

Future research challenges include:

Catalytic Cycles: Elucidating the detailed catalytic cycles for various catalysts (e.g., metal-based, organocatalysts, photocatalysts) to understand how they activate substrates and facilitate bond formation. researchgate.net

Reaction Intermediates: Identifying and characterizing transient intermediates in quinoxaline-forming reactions using advanced spectroscopic techniques and computational methods. rsc.org

Regioselectivity: For reactions involving unsymmetrical starting materials, understanding the factors that control the regioselectivity of the product is essential for synthesizing specific isomers. nih.gov

Advanced Computational Modeling for Predictive Material Properties

Computational chemistry is becoming an indispensable tool in the study of quinoxaline derivatives. researchgate.net In silico methods can predict various properties, guiding synthetic efforts and reducing the need for extensive trial-and-error experimentation. tandfonline.com

Key areas for future computational work are:

Quantitative Structure-Activity Relationship (QSAR): Developing and refining QSAR models to predict the biological activity of new quinoxaline derivatives, such as their potential as anticancer or antimicrobial agents. nih.govconsensus.app These models identify key molecular descriptors that correlate with activity. nih.gov

Molecular Docking and Dynamics: Using molecular docking to predict the binding modes of quinoxaline derivatives with biological targets like enzymes or receptors. researchgate.netnih.gov Molecular dynamics simulations can further explore the stability of these interactions over time. researchgate.net

Density Functional Theory (DFT): Applying DFT calculations to predict the electronic and optical properties of novel quinoxaline derivatives. researchgate.nettandfonline.com This is particularly important for designing materials for electronic applications, such as predicting frontier molecular orbital (FMO) energies and charge transfer characteristics. tandfonline.com

Table 2: Computational Tools in Quinoxaline Research

| Computational Method | Application | Predicted Properties |

|---|---|---|

| QSAR | Drug design, corrosion inhibition prediction. nih.govconsensus.app | Biological activity (e.g., IC50), inhibition efficiency. nih.gov |

| Molecular Docking | Elucidating drug-target interactions. researchgate.netnih.gov | Binding affinity, binding conformation. researchgate.net |

| DFT | Materials science, understanding reactivity. researchgate.nettandfonline.com | Electronic stability, optical properties, charge transfer. tandfonline.com |

| ADMET Prediction | Pharmacokinetic profiling. nih.govnih.gov | Absorption, distribution, metabolism, excretion, toxicity. nih.govnih.gov |

Integration of Quinoxaline Derivatives into Emerging Technologies

The unique electronic properties of quinoxaline derivatives make them highly attractive for a range of emerging technologies, particularly in organic electronics. nih.govqmul.ac.uk Their electron-deficient nature makes them excellent candidates for electron-transporting materials (ETMs). nih.govbeilstein-journals.org

Future research will focus on integrating these compounds into:

Organic Light-Emitting Diodes (OLEDs): Designing quinoxaline-based materials as emitters, particularly for thermally activated delayed fluorescence (TADF), which can lead to highly efficient OLEDs. rsc.orgrsc.org Functionalization can tune the emission color across the visible spectrum. rsc.orgrsc.org

Organic Solar Cells (OSCs): Utilizing quinoxaline derivatives as non-fullerene acceptors or as components in polymer acceptors in OSCs. nih.gov The polymer PTQ10, for instance, has demonstrated high power conversion efficiencies. beilstein-journals.org

Organic Field-Effect Transistors (OFETs): Developing quinoxaline derivatives as n-type semiconductors for use in OFETs, which are crucial components of modern organic electronics. nih.gov

Sensors and Electrochromic Devices: The responsiveness of the electronic structure of quinoxaline derivatives to external stimuli makes them suitable for use in chemical sensors and devices that change color with an applied voltage. qmul.ac.uk

The continued exploration of compounds like 6-tert-Butyl-2-chloro-quinoxaline within these research frameworks will be vital for unlocking the full potential of the quinoxaline chemical class.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.